Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Overview
Description
Scientific Research Applications
Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. This compound is a versatile building block that can be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals. This compound has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate is not well understood. However, it is believed that this compound may act as a nucleophile in organic reactions, allowing it to react with other compounds and form new products. This compound may also interact with enzymes and other proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. This compound is also a versatile building block that can be used to synthesize a wide range of compounds. However, this compound has some limitations, including its relatively high cost and potential toxicity.
Future Directions
There are several future directions for research on Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the study of the biological activity of this compound and its potential applications in medicine and biotechnology. Finally, the development of new materials based on this compound is an area of active research, with potential applications in fields such as electronics and coatings.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its versatile nature and ability to act as a building block in organic synthesis make it an attractive target for research. While the mechanism of action of this compound is not well understood, its biochemical and physiological effects have been studied extensively. Future research on this compound will likely focus on the development of new synthetic methods, the study of its biological activity, and the development of new materials based on this compound.
properties
IUPAC Name |
methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFTUAKXYCOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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